8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with various functional groups such as an aminophenyl group, a benzyl group, and two methyl groups
Properties
IUPAC Name |
6-(2-aminophenyl)-2-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-12-26-18-19(24-21(26)28(14)17-11-7-6-10-16(17)23)25(2)22(30)27(20(18)29)13-15-8-4-3-5-9-15/h3-12H,13,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHRKRWXJMVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the imidazo[2,1-f]purine core .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This optimization could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms could help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes involving purine derivatives.
Mechanism of Action
The mechanism by which 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved might include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit varied biological activities, including antiproliferative and anti-inflammatory effects.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminophenyl group, benzyl group, and dimethyl groups on the imidazo[2,1-f]purine core is not commonly found in other compounds, making it a valuable molecule for further research and development .
Biological Activity
8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N6O2
- SMILES : CC(C)N1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C
- InChIKey : WAOGFBOSZYNIPL-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 381.20336 | 194.7 |
| [M+Na]+ | 403.18530 | 210.6 |
| [M+NH4]+ | 398.22990 | 199.8 |
| [M+K]+ | 419.15924 | 207.5 |
| [M-H]- | 379.18880 | 196.8 |
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of the imidazo[2,1-f]purine scaffold exhibit significant antidepressant and anxiolytic activities. A study published in PubMed highlighted the synthesis and evaluation of various derivatives, including those with modifications at the phenylpiperazine moiety .
- Key Findings :
- Compounds demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7).
- Selected compounds showed promising results in forced swim tests (FST), indicating potential antidepressant effects.
- The compound with a specific substitution pattern exhibited greater efficacy than diazepam in anxiety models .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Serotonin Receptor Modulation : The interaction with serotonin receptors plays a crucial role in mood regulation.
- Phosphodiesterase Inhibition : Some derivatives have shown weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are involved in cAMP signaling pathways relevant to mood disorders .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds against various human tumor cell lines. These studies suggest that modifications to the imidazo[2,1-f]purine structure can lead to enhanced anticancer activity .
Study on Antidepressant Potential
In a systematic evaluation of several imidazo[2,1-f]purine derivatives, one compound was identified as a potent antidepressant agent in preclinical models:
- Compound Tested : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Dosage : Administered at 2.5 mg/kg showed significant reduction in depressive-like behavior compared to control groups.
Anticancer Activity
Another study focused on the structural analogs of imidazo[2,1-f]purine compounds reported their cytotoxic effects on human cancer cell lines such as LCLC-103H and A-427:
- Results : Several compounds exhibited IC50 values indicating effective inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
